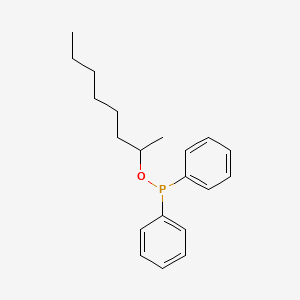

Octan-2-YL diphenylphosphinite

Description

Octan-2-YL diphenylphosphinite is an organophosphorus compound characterized by a phosphorus center bonded to two phenyl groups and an octan-2-yloxy moiety. Such phosphinites are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed reactions, due to their electron-donating properties and ability to stabilize metal complexes. The octan-2-yl group introduces stereochemical complexity, as seen in related compounds like octan-2-yl sulfate and acetate, where enzymatic hydrolysis exhibits strict stereospecificity . The synthesis of phosphinite derivatives aligns with sustainable chemistry goals, as they can be produced from triphenylphosphine oxide waste .

Properties

CAS No. |

63543-81-7 |

|---|---|

Molecular Formula |

C20H27OP |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

octan-2-yloxy(diphenyl)phosphane |

InChI |

InChI=1S/C20H27OP/c1-3-4-5-8-13-18(2)21-22(19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-18H,3-5,8,13H2,1-2H3 |

InChI Key |

QHLNHNLXXBRSIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-YL diphenylphosphinite typically involves the reaction of diphenylphosphine with octan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. Common bases used include sodium hydride or potassium tert-butoxide. The reaction proceeds smoothly at room temperature, yielding Octan-2-YL diphenylphosphinite as the primary product .

Industrial Production Methods: On an industrial scale, the production of Octan-2-YL diphenylphosphinite can be achieved through a continuous flow process. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Octan-2-YL diphenylphosphinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.

Addition: The compound can add to alkenes and alkynes under radical conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.

Addition: Radical initiators like azobisisobutyronitrile (AIBN) are employed.

Major Products Formed:

Oxidation: Diphenylphosphine oxide.

Substitution: Various alkyl and aryl phosphinites.

Addition: Phosphine adducts with alkenes and alkynes.

Scientific Research Applications

Octan-2-YL diphenylphosphinite has a wide range of applications in scientific research:

Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.

Medicine: Research is ongoing to investigate its role in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of fine chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism by which Octan-2-YL diphenylphosphinite exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphinite group coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include metal centers in catalysts, and the pathways involved are typically those of organometallic catalysis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Organophosphorus Compounds

Substituent Effects on Reactivity and Stability

- Phenyl Groups (Ph) : The diphenylphosphinite group in Octan-2-YL diphenylphosphinite enhances electron-withdrawing effects, stabilizing metal complexes in catalytic applications. This contrasts with alkylphosphonates (e.g., methylphosphonate, CAS 148456-51-3), where alkyl groups increase hydrophobicity but reduce ligand strength .

- Fluorine and Cyano Substituents: Fluoridates (e.g., CAS 468711-98-0) and cyanidates (e.g., CAS 123-96-6) exhibit heightened reactivity due to polar P–F or P–CN bonds. These compounds are often regulated under chemical weapon conventions, unlike phosphinites or phosphonates .

- Steric and Stereochemical Considerations : The octan-2-yl group introduces a chiral center, as demonstrated in enzymic hydrolysis studies . This stereospecificity may influence the compound’s interaction with chiral catalysts or biological targets.

Analytical and Handling Considerations

- Chiral Analysis : Enantiomers of octan-2-yl derivatives can be resolved via chiral GC, as shown for octan-2-yl acetate (retention times: 13.9 min for (S), 17.2 min for (R)) . Similar methods may apply to phosphinite stereoisomers.

- Safety Protocols : Fluoridates and cyanidates require stringent handling (e.g., specialized storage, PPE), whereas phosphonates and phosphinites are generally safer for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.